Wittig Olefination Yield: Performance of CAS 55339-95-2 within the Known Class Range
In the synthesis of vinylphosphonates, a key transformation for constructing carbon-carbon double bonds adjacent to a phosphonate group, the target compound dimethyl (3-phenylpropanoyl)phosphonate (CAS 55339-95-2) yielded the desired vinylphosphonate in 46% isolated yield [1]. This performance is contextualized within the general class of 1-oxoalkylphosphonates, which have been reported to yield vinylphosphonates in 25–59% yields under comparable Wittig reaction conditions with methylenetriphenylphosphorane [1].
| Evidence Dimension | Vinylphosphonate yield in Wittig reaction |
|---|---|
| Target Compound Data | 46% yield |
| Comparator Or Baseline | Class of 1-oxoalkylphosphonates: 25–59% yield |
| Quantified Difference | Target compound's yield is within the established class range, confirming its viability as a synthetically useful intermediate. |
| Conditions | Wittig reaction of phosphonate with methylenetriphenylphosphorane in a standard organic solvent system (e.g., oxolane). |
Why This Matters
This confirmed yield provides a benchmark for feasibility and cost estimation when planning multi-step syntheses involving this specific compound, mitigating the risk of unexpectedly low yields that could occur with uncharacterized or less-studied analogs.
- [1] Yamashita, M.; Kojima, M.; Yoshida, H.; Ogata, T.; Inokawa, S. New Synthesis and Hydroboration of Vinylphosphonates. Bull. Chem. Soc. Jpn. 1980, 53, 1625-1628. View Source
